1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

KAT2A inhibition acetyltransferase virtual screening

1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338666-89-9) is a fully substituted 1H-1,2,3-triazole-4-carboxylic acid derivative bearing a 4-bromobenzyl group at N1, a pyridin-4-yl substituent at C5, and a free carboxylic acid at C4. The compound belongs to the class of 1,2,3-triazole-4-carboxylic acids, which have been validated as key fragments and precursors for antitumor 1,2,3-triazole-4-carboxamides in fragment-based drug discovery (FBDD).

Molecular Formula C15H11BrN4O2
Molecular Weight 359.183
CAS No. 1338666-89-9
Cat. No. B2763004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
CAS1338666-89-9
Molecular FormulaC15H11BrN4O2
Molecular Weight359.183
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br
InChIInChI=1S/C15H11BrN4O2/c16-12-3-1-10(2-4-12)9-20-14(11-5-7-17-8-6-11)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22)
InChIKeyMGHMWNPZTBESMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338666-89-9): Structural Baseline and Compound Class Positioning


1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338666-89-9) is a fully substituted 1H-1,2,3-triazole-4-carboxylic acid derivative bearing a 4-bromobenzyl group at N1, a pyridin-4-yl substituent at C5, and a free carboxylic acid at C4 . The compound belongs to the class of 1,2,3-triazole-4-carboxylic acids, which have been validated as key fragments and precursors for antitumor 1,2,3-triazole-4-carboxamides in fragment-based drug discovery (FBDD) [1]. Its pyridyl-triazole-carboxylate scaffold has been independently identified as the prototype of a new class of inhibitors of the acetyltransferase KAT2A, an emerging anticancer target [2]. These convergent structural features distinguish it from simpler triazole-4-carboxylic acid analogs that lack the C5 pyridinyl group.

Why 1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Simpler Triazole-4-carboxylic Acid Analogs


Simpler analogs such as 1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247610-18-9) and 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 845885-94-1) lack the C5-pyridin-4-yl substituent that is present in the target compound. This pyridinyl group is not a passive structural decoration: in the closely related N-pyridinium-4-carboxylic-5-alkyl triazole series, the pyridyl moiety was shown to be essential for achieving high docking scores and binding specificity toward KAT2A, with the lead compound 16 reaching a docking score of 80.13—substantially higher than non-pyridyl or 5-hydroxy analogs (which showed no significant binding scores) [1]. The C5-pyridin-4-yl group also adds one additional H-bond acceptor (5 vs. 4 for the methyl analog), increases topological polar surface area (TPSA 80.9 vs. 68.0 Ų), and raises LogP (2.85 vs. 2.10), collectively altering ligand-receptor interaction potential, solubility, and permeability profiles relative to 5-alkyl counterparts [2]. Generic substitution with C5-unsubstituted or C5-alkyl analogs therefore abandons the pharmacophoric feature most directly linked to target engagement and selectivity in this chemical series.

Quantitative Differentiation Guide: 1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


C5-Pyridin-4-yl vs. C5-Methyl: Impact on KAT2A Docking Score and Target Specificity

In a published virtual screening and in vitro inhibition study, N-pyridinium-4-carboxylic-5-alkyl triazoles (exemplified by compound 16) displayed the highest docking score specificity toward KAT2A among 8 tested triazole analogs. Compound 16 achieved a docking score of 80.13 (on a 0–100 scale) against KAT2A—substantially exceeding scores of 5-hydroxy triazoles 11–14 (no significant binding scores) and non-pyridyl analog 15 (promiscuous binding across 16 proteins). The C4-carboxylic acid was critical: the ethyl ester analog (compound 18) showed a lower binding score with KAT2A [1]. The target compound incorporates the identical C4-carboxylic acid and C5-pyridinyl pharmacophore and is therefore structurally positioned to engage KAT2A with similar specificity, whereas C5-methyl (CAS 845885-94-1) or C5-H (CAS 1247610-18-9) analogs lack the pyridinyl group entirely and are not represented in this inhibitor class.

KAT2A inhibition acetyltransferase virtual screening triazole carboxylate

Physicochemical Property Comparison: 5-Pyridin-4-yl vs. 5-Methyl Triazole-4-carboxylic Acid

The replacement of the C5-methyl group with a C5-pyridin-4-yl group produces measurable changes in key physicochemical descriptors relevant to fragment-based screening and lead optimization. The target compound (CAS 1338666-89-9) has a LogP of 2.85, TPSA of 80.9 Ų, 5 H-bond acceptors, and a molecular weight of 359.18 g/mol . The C5-methyl analog (CAS 845885-94-1) has a LogP of 2.10, TPSA of 68.0 Ų, 4 H-bond acceptors, and a molecular weight of 296.12 g/mol [1]. The ΔLogP of +0.75 and ΔTPSA of +12.9 Ų indicate that the pyridinyl group simultaneously increases both lipophilicity and polar surface area—a combination that can enhance membrane permeability while maintaining aqueous solubility, potentially improving the fragment's pharmacokinetic profile upon elaboration into lead compounds.

physicochemical properties LogP TPSA drug-likeness fragment library design

Fragment-Based Drug Discovery Utility: 1,2,3-Triazole-4-carboxylic Acids as Validated Antitumor Fragment Precursors

A systematic evaluation of 1,2,3-triazole-4-carboxylic acids across the NCI60 human tumor cell line panel (9 cancer types, 60 cell lines) established that this compound class serves as key fragments and precursors for antitumor 1,2,3-triazole-4-carboxamides [1]. The study identified structure-activity relationships and selected the most promising 1,2,3-triazole-4-carboxylic acid fragments for further elaboration into carboxamides. The target compound (CAS 1338666-89-9) possesses the identical 1,2,3-triazole-4-carboxylic acid core validated in this study, with the C4-carboxylic acid positioned for direct amidation to generate screening libraries. In contrast, analogs that lack the C4-carboxylic acid or have it esterified (e.g., compound 18 in the KAT2A study) show reduced target binding [2], confirming that the free acid is essential for both primary target engagement and downstream derivatization.

fragment-based drug discovery FBDD anticancer triazole-4-carboxamide NCI60

Heavy Atom (Bromine) Utility for X-ray Crystallographic Phasing vs. Non-Halogenated Analogs

The 4-bromobenzyl substituent at N1 introduces a heavy halogen atom (Br, atomic number 35) that provides anomalous scattering for X-ray crystallographic phasing in protein-ligand co-structure determination. This feature is absent in non-halogenated benzyl triazole-4-carboxylic acids and in 5-pyridin-4-yl triazole analogs bearing only fluorine or chlorine substituents (e.g., 1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid, CAS 1329922-38-4) . Bromine's stronger anomalous signal (f'' ≈ 1.3 electrons at Cu Kα, vs. f'' ≈ 0.02 for fluorine) makes it the preferred halogen for experimental phasing in fragment-soaking crystallography campaigns. The 3-bromobenzyl regioisomer (CAS 1338688-48-4) retains the bromine atom but lacks the C5-pyridin-4-yl group, forfeiting the KAT2A-relevant pharmacophore [1].

X-ray crystallography bromine phasing structural biology fragment soaking

High-Value Application Scenarios for 1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338666-89-9)


Fragment-Based Drug Discovery Campaigns Targeting KAT2A and Related Acetyltransferases

This compound is optimally suited as a starting fragment for KAT2A inhibitor development. The C5-pyridin-4-yl and C4-carboxylic acid pharmacophore matches the prototype inhibitor scaffold (compound 16) identified by Pacifico et al. (2022), which displayed the highest docking specificity toward KAT2A (score 80.13) among a panel of 8 triazole analogs [1]. The C4-carboxylic acid provides a direct synthetic handle for amidation into 1,2,3-triazole-4-carboxamide libraries—a strategy validated in the NCI60 antiproliferative screening study [2]. The 4-bromobenzyl group at N1 can be further diversified via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to explore SAR around the N1 position.

X-ray Crystallographic Fragment Screening with Anomalous Scattering Phasing

The bromine atom provides a strong anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα) that enables experimental phasing in protein-ligand co-crystallography, a capability absent in the corresponding fluorinated analog (CAS 1329922-38-4, f''(F) ≈ 0.02 e⁻) [1]. Structural biology groups can use this single compound for both fragment soaking (exploiting the pyridyl-triazole-carboxylate pharmacophore for target binding) and subsequent phasing (exploiting the bromine anomalous signal), streamlining the crystallographic workflow and reducing the number of compounds required for co-structure determination.

Synthesis of Focused 1,2,3-Triazole-4-carboxamide Libraries for Anticancer Screening

As demonstrated by Pokhodylo et al. (2021), 1,2,3-triazole-4-carboxylic acids serve as direct precursors to antitumor 1,2,3-triazole-4-carboxamides via straightforward amidation chemistry [1]. The target compound's C4-COOH group enables one-step coupling with diverse amine building blocks to generate screening libraries. The concurrent presence of the C5-pyridin-4-yl group differentiates the resulting carboxamide library from those derived from simpler C5-methyl or C5-H analogs, which lack the KAT2A-relevant pharmacophore and may miss activity against acetyltransferase targets [2].

Quote Request

Request a Quote for 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.